

A Technical Guide to 4-Methoxy-2-phenylpyridine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *4-Methoxy-2-phenylpyridine*

Cat. No.: *B1420881*

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Abstract

This technical guide provides an in-depth overview of **4-Methoxy-2-phenylpyridine**, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details its structural identification, physicochemical properties, a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, and comprehensive spectroscopic characterization. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory application. Furthermore, this guide explores the compound's emerging applications, particularly in medicinal chemistry, grounding its utility in peer-reviewed contexts. All data and protocols are presented to meet the highest standards of scientific integrity and reproducibility.

Introduction and Nomenclature

4-Methoxy-2-phenylpyridine is a substituted pyridine derivative featuring a methoxy group at the 4-position and a phenyl group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a valuable intermediate, imparting specific electronic and steric properties that are leveraged in the synthesis of more complex molecular architectures.

The nomenclature for this compound is unambiguous. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name is **4-methoxy-2-phenylpyridine**^[1].

This name is derived by identifying the parent heterocycle as pyridine, with substituents numbered to give the lowest possible locants.

Key Identifiers:

- IUPAC Name: **4-methoxy-2-phenylpyridine**[\[1\]](#)
- CAS Number: 53698-56-9[\[1\]](#)
- Molecular Formula: C₁₂H₁₁NO[\[1\]](#)
- Canonical SMILES: COC1=CC(=NC=C1)C2=CC=CC=C2[\[1\]](#)
- InChIKey: OXUCGUHGNJQWMT-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is fundamental for its application in research and development. The data presented below has been aggregated from validated chemical databases.

Physicochemical Data

The physical properties of **4-Methoxy-2-phenylpyridine** are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for assessing its stability under various conditions.

Property	Value	Source(s)
Molecular Weight	185.22 g/mol	[1]
Monoisotopic Mass	185.084063974 Da	[1]
XlogP	2.8	[1]
Purity (Typical)	≥95% - 97%	[2] [3]

Predicted Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While comprehensive experimental spectra are often proprietary, predicted data provides a reliable benchmark for characterization. The following table outlines the predicted collision cross-section (CCS) values for various adducts in mass spectrometry, which are useful for identification in complex mixtures.

Adduct	m/z	Predicted CCS (Å ²)	Source
[M+H] ⁺	186.09134	138.1	
[M+Na] ⁺	208.07328	146.5	
[M-H] ⁻	184.07678	143.6	
[M] ⁺	185.08351	138.7	

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.[\[4\]](#)[\[5\]](#)

The selected pathway involves the reaction of a 2-halopyridine derivative with phenylboronic acid. Specifically, using 2-chloro-4-methoxypyridine or 2-bromo-4-methoxypyridine as the electrophilic partner offers a reliable and scalable route to the target compound.

Rationale for Experimental Design

- **Choice of Catalyst:** A palladium(0) species is the active catalyst. While various pre-catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) is highly effective as it readily provides the active $\text{Pd}(0)$ species in solution.[\[6\]](#) Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[\[5\]](#)
- **Role of the Base:** A base, such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate.[\[5\]](#)

- Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.[6]
- Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.

Synthesis & Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.



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Caption: Workflow for the synthesis of **4-Methoxy-2-phenylpyridine**.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and reagent purity.

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

- Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.
- Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.03 - 0.05 eq) to the flask. The mixture may change color upon addition.
- Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **4-Methoxy-2-phenylpyridine** as a pure solid or oil.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond acceptors and engage in various biological interactions. The 2-phenylpyridine motif, in particular, is a core component of numerous biologically active molecules.

- Pharmaceutical Intermediates: **4-Methoxy-2-phenylpyridine** serves as a crucial building block for more complex molecules. The methoxy group can be a site for further functionalization, or it can be strategically retained to influence the electronic properties and metabolic stability of a final drug candidate.

- Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in kinase inhibitors, where the nitrogen atom often interacts with the hinge region of the enzyme's active site. The phenyl group can be further substituted to target specific pockets and improve potency and selectivity.
- Material Science: Phenylpyridine derivatives are also investigated in material science, particularly in the development of organic light-emitting diodes (OLEDs), where their electronic properties are harnessed.

While direct biological activity for **4-Methoxy-2-phenylpyridine** is not extensively reported, its derivatives are of significant interest. For instance, pyrazole, pyridine, and pyrimidine derivatives are explored as potential antitumor candidates targeting growth factor receptors like EGFR and VEGFR-2.^[7] The core structure of **4-Methoxy-2-phenylpyridine** provides a robust starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.^[7]

Safety and Handling

4-Methoxy-2-phenylpyridine should be handled with standard laboratory precautions. According to the Globally Harmonized System (GHS) classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[1]

Precautionary Measures:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors and contact with skin and eyes.^[1]
- Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Methoxy-2-phenylpyridine is a well-defined chemical entity with significant value as a synthetic intermediate. Its preparation is reliably achieved through established methods like the

Suzuki-Miyaura coupling, a protocol detailed in this guide. The compound's structural features make it an attractive scaffold for the development of novel compounds in medicinal chemistry and material science. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this versatile building block in their scientific endeavors.

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